molecular formula C23H21F2N7O2S B2435044 (2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-04-2

(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2435044
CAS RN: 920185-04-2
M. Wt: 497.52
InChI Key: AMVCSKBPLRKDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21F2N7O2S and its molecular weight is 497.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of compounds with intricate structures like triazolopyrimidines and piperazines often involves multi-step reactions, utilizing various reagents to achieve desired frameworks. A study by Abdelhamid et al. (2012) on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety highlights a methodological approach that could be relevant. These compounds were synthesized from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, employing elemental analysis and spectral data for elucidation (Abdelhamid, Shokry, & Tawfiek, 2012).

Potential Biological Activities

Research on similar structures has shown a variety of biological activities, which could hint at potential applications of the compound . For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity, indicating potential antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018). Similarly, compounds derived from phenoxazine and phenothiazine cores with a phenylpiperazine moiety have shown significant antiproliferative properties against a wide range of cancer cell lines, suggesting potential use in cancer therapy (Prinz et al., 2017).

properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7O2S/c1-34-16-6-4-5-15(13-16)32-21-19(28-29-32)20(26-14-27-21)30-9-11-31(12-10-30)22(33)17-7-2-3-8-18(17)35-23(24)25/h2-8,13-14,23H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCSKBPLRKDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.